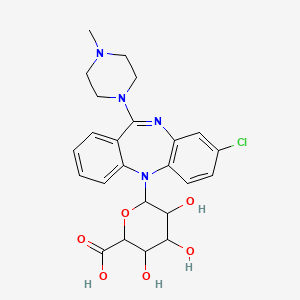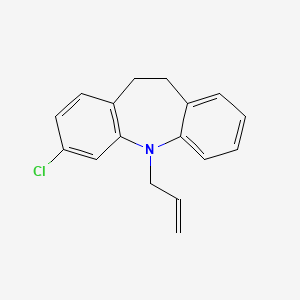
S-(-)-Etomidate
描述
S-依托咪酯是依托咪酯的一种立体异构体,依托咪酯是一种用于诱导麻醉的催眠药。 它是一种基于咪唑的化合物,作为 γ-氨基丁酸A型受体上的正变构调节剂,增强了抑制性神经递质 γ-氨基丁酸的作用 。 S-依托咪酯以其稳定的心血管和呼吸系统特征和最小的呼吸抑制而闻名 .
准备方法
合成路线和反应条件
S-依托咪酯的合成涉及咪唑衍生物的酯化反应。该过程通常包括以下步骤:
咪唑环的形成: 通过在酸性或碱性条件下使适当的前体环化来实现。
酯化: 然后将咪唑衍生物在像硫酸这样的催化剂存在下用醇酯化,例如乙醇。
工业生产方法
S-依托咪酯的工业生产遵循类似的合成路线,但规模更大。 该过程针对产量和纯度进行了优化,通常涉及连续流动反应器和自动化纯化系统,以确保一致性和效率 .
化学反应分析
反应类型
S-依托咪酯经历了几种类型的化学反应,包括:
氧化: 它可以在特定条件下氧化,形成各种氧化衍生物。
常用试剂和条件
水解: 酯酶或酸性/碱性条件。
氧化: 氧化剂,如高锰酸钾或过氧化氢。
取代: 卤代烷烃之类的亲电试剂或胺之类的亲核试剂.
形成的主要产物
水解: 羧酸衍生物。
氧化: 氧化的咪唑衍生物。
取代: 取代的咪唑化合物.
科学研究应用
S-依托咪酯具有广泛的科学研究应用:
作用机制
S-依托咪酯通过与γ-氨基丁酸A型受体上的特定位点结合来发挥作用,从而延长氯离子通道开放的时间。 这导致神经元超极化,抑制神经元放电,导致镇静、催眠和麻醉 。 该化合物的作用通过中枢神经系统介导,特别针对网状激活系统 .
相似化合物的比较
类似化合物
依托咪酯: S-依托咪酯是其立体异构体的消旋混合物.
丙泊酚: 另一种静脉麻醉剂,其作用机制不同.
硫喷妥钠: 用于诱导麻醉的巴比妥类药物.
独特性
与丙泊酚和硫喷妥钠等其他麻醉剂相比,S-依托咪酯以其稳定的心血管和呼吸系统特征和最小的呼吸抑制而著称 。 与依托咪酯不同,S-依托咪酯对肾上腺皮质功能的影响较小,使其成为长期使用更安全的选择 .
属性
IUPAC Name |
ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56649-47-9 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1S)-1-phenylethyl]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-etomidate interact with its target and what are the downstream effects?
A: Similar to its enantiomer, S-etomidate acts as a positive allosteric modulator of GABAA receptors in the brain. [, ] These receptors are ligand-gated chloride channels responsible for mediating inhibitory neurotransmission in the central nervous system. By binding to a distinct site on the receptor, S-etomidate enhances the effects of the inhibitory neurotransmitter GABA, leading to increased chloride influx into neurons. This hyperpolarization reduces neuronal excitability, ultimately resulting in sedative, hypnotic, and amnesic effects. []
Q2: What is the significance of the lower adrenocortical suppression observed with S-etomidate?
A: One crucial finding regarding S-etomidate is its significantly reduced potency in suppressing adrenocortical function compared to R-etomidate. [] This difference is particularly important because the clinical use of R-etomidate is limited by its potential to induce adrenal insufficiency. The decreased adrenocortical suppression associated with S-etomidate suggests that it might possess a safer pharmacological profile in terms of endocrine effects. [] This finding has sparked interest in exploring S-etomidate or its analogs as potential alternatives to R-etomidate with reduced endocrine side effects.
Q3: What insights do metabolism studies provide about S-etomidate?
A: In vitro studies using rat liver fractions have shown that S-etomidate undergoes metabolism primarily through ester hydrolysis, similar to R-etomidate. [] This process leads to the formation of an inactive metabolite. [] Interestingly, the rate of metabolism was observed to be slower for S-etomidate compared to R-etomidate, suggesting potential differences in their pharmacokinetic profiles. [] Further in vivo studies in rats confirmed that ester hydrolysis is the primary metabolic pathway for both enantiomers, resulting in a single amphoteric metabolite that is primarily excreted in urine. []
Q4: How is the chiral purity of S-etomidate determined?
A: A robust capillary electrophoresis method has been developed and validated to assess the enantiomeric purity of etomidate, including the determination of S-etomidate. [] This method employs a dual cyclodextrin system as a chiral selector, allowing for the separation and quantification of both enantiomers. [] This technique is crucial for ensuring the quality control of S-etomidate used in research and potential therapeutic development.
Q5: What are the implications of the research on S-etomidate for future drug development?
A: The findings from various studies on S-etomidate contribute significantly to our understanding of the structure-activity relationships of etomidate analogs. The distinct pharmacological profile of S-etomidate, particularly its reduced adrenocortical suppression, highlights the potential of modifying the chiral center of etomidate to develop novel therapeutics with improved safety profiles. [] This knowledge serves as a foundation for designing and synthesizing new etomidate derivatives with enhanced therapeutic indices and reduced adverse effects for various clinical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



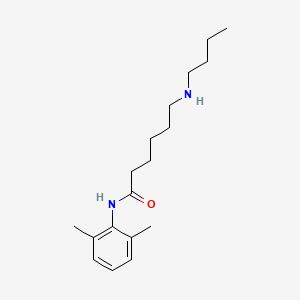
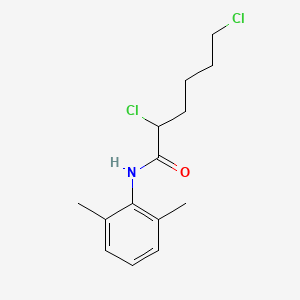
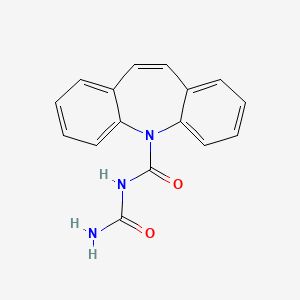
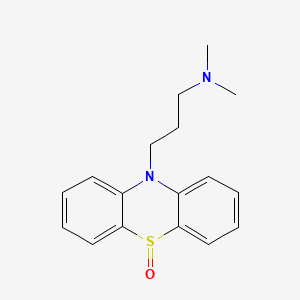
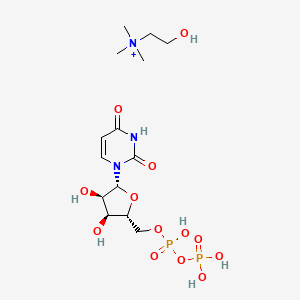
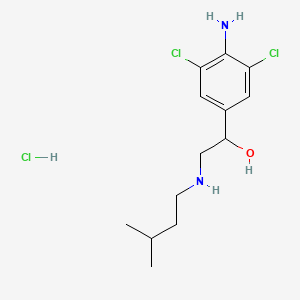


![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)
